Undecyl 4-methylbenzenesulfonate

Catalog No.
S14084954
CAS No.
M.F
C18H30O3S
M. Wt
326.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecyl 4-methylbenzenesulfonate

Product Name

Undecyl 4-methylbenzenesulfonate

IUPAC Name

undecyl 4-methylbenzenesulfonate

Molecular Formula

C18H30O3S

Molecular Weight

326.5 g/mol

InChI

InChI=1S/C18H30O3S/c1-3-4-5-6-7-8-9-10-11-16-21-22(19,20)18-14-12-17(2)13-15-18/h12-15H,3-11,16H2,1-2H3

InChI Key

SYNVQASQYAMPQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C

Undecyl 4-methylbenzenesulfonate is a chemical compound characterized by a long undecyl chain attached to a 4-methylbenzenesulfonate group. The structure consists of a hydrophobic undecyl tail, which typically imparts surfactant properties, and a sulfonate group that enhances its solubility in water. This compound is part of a larger class of sulfonate esters, which are known for their diverse applications in various fields, including materials science and pharmaceuticals.

  • Oxidation: The sulfonate group can be oxidized to form sulfonic acids, which are more polar and can enhance solubility in aqueous environments.
  • Reduction: Reduction processes may convert the sulfonate group to a thiol group, altering the compound's reactivity and properties.
  • Substitution Reactions: The methanethiosulfonate group can be substituted with other nucleophiles, allowing for the formation of various derivatives depending on the nucleophile used.

The synthesis of undecyl 4-methylbenzenesulfonate typically involves the following steps:

  • Starting Materials: The synthesis generally begins with undecyl bromide and sodium 4-methylbenzenesulfonate.
  • Reaction Conditions: The reaction is conducted in an organic solvent such as dimethylformamide (DMF) or ethyl acetate under reflux conditions.
  • Purification: Post-reaction, the product is purified using techniques like distillation or chromatography to achieve high purity levels .

Undecyl 4-methylbenzenesulfonate has various applications across multiple domains:

  • Surfactants: Due to its amphiphilic nature, it serves as a surfactant in detergents and emulsifiers.
  • Biological Research: It may be utilized in biochemical assays or as a reagent in synthetic organic chemistry.
  • Material Science: Its unique properties make it suitable for developing polymers or coatings with specific functionalities.

Interaction studies involving undecyl 4-methylbenzenesulfonate focus on its reactivity with biological molecules. For example, its ability to form covalent bonds with proteins suggests potential applications in targeted drug delivery or as a tool for protein labeling. Such interactions can be studied using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy to elucidate binding mechanisms and affinities.

Several compounds share structural similarities with undecyl 4-methylbenzenesulfonate. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Dodecyl 4-methylbenzenesulfonateC19H32O3SLonger dodecyl chain enhances hydrophobic interactions .
MethanethiosulfonateR-S(=O)(=O)-O-R'Lacks the long hydrophobic tail; primarily used as a reducing agent.
4-Undecylbenzenesulfonic acidC17H28O3SContains an acid functional group instead of an ester; more polar .

Uniqueness

Undecyl 4-methylbenzenesulfonate is unique due to its combination of a long hydrophobic chain and a sulfonate group, providing both solubility and surfactant properties. This dual functionality allows it to be versatile in applications ranging from industrial uses to potential biomedical applications.

XLogP3

6.5

Hydrogen Bond Acceptor Count

3

Exact Mass

326.19156599 g/mol

Monoisotopic Mass

326.19156599 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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